Product packaging for 17-epi-Fluoxymesterone(Cat. No.:)

17-epi-Fluoxymesterone

Cat. No.: B1366635
M. Wt: 336.4 g/mol
InChI Key: YLRFCQOZQXIBAB-SHQBJPFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-epi-Fluoxymesterone is a stereoisomer of the synthetic anabolic-androgenic steroid Fluoxymesterone, a 17α-methylated derivative of testosterone . Researchers value this compound for investigating the metabolic pathways and biotransformation of synthetic steroids. As an analog, its parent compound Fluoxymesterone is known to act as an agonist of the androgen receptor (AR), mediating its effects on target tissues . The specific configuration of the 17-position epimer makes it a critical subject for advanced analytical studies, including doping control, forensic analysis, and metabolic profiling . Studying such isomers is essential for understanding the full excretion profile and detecting the misuse of performance-enhancing drugs, as metabolites with altered ring structures and stereochemistry can serve as long-term detection markers . This product is intended for forensic analysis, anti-doping research, and biochemical studies in controlled laboratory environments. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29FO3 B1366635 17-epi-Fluoxymesterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H29FO3

Molecular Weight

336.4 g/mol

IUPAC Name

(9R,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17?,18?,19-,20+/m1/s1

InChI Key

YLRFCQOZQXIBAB-SHQBJPFZSA-N

Isomeric SMILES

C[C@]1(CCC2C1(CC([C@]3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F

Origin of Product

United States

Nomenclature and Stereochemical Considerations of 17 Epi Fluoxymesterone Within Androgenic Steroid Research

Systemic Stereoisomeric Nomenclature and Contextualization of 17-epimers

The systematic naming of steroids is governed by the International Union of Pure and Applied Chemistry (IUPAC) and is based on the gonane (B1236691) (or sterane) hydrocarbon nucleus, a seventeen-carbon tetracyclic structure. uomustansiriyah.edu.iqbritannica.com This core structure consists of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). iptsalipur.org Modifications to this nucleus, such as the addition of functional groups or alterations in stereochemistry, give rise to the vast array of steroid compounds.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. slideshare.net A specific type of stereoisomer is an epimer, which differs in configuration at only one of several stereogenic centers. nih.gov In the context of androgenic steroids, "17-epi-" refers to a compound where the stereochemistry at the 17th carbon atom is inverted relative to its parent compound.

Fluoxymesterone (B1673463), a synthetic anabolic-androgenic steroid, is chemically designated as 9α-fluoro-11β,17β-dihydroxy-17α-methylandrost-4-en-3-one. wikipedia.orgchemicalbook.comsigmaaldrich.com The "17β-hydroxy" and "17α-methyl" designations are crucial. In steroid nomenclature, the β-configuration indicates that the substituent at a given position projects above the plane of the steroid nucleus, while the α-configuration signifies a projection below the plane. britannica.compearson.com

Therefore, in the standard fluoxymesterone molecule, the hydroxyl group at C17 is in the beta position, and the methyl group is in the alpha position. 17-epi-Fluoxymesterone (B1145324), as its name implies, is the epimer where this configuration is inverted at the C17 position. This means it would have a 17α-hydroxy and a 17β-methyl group. Research has confirmed the existence of such 17-epimers for various 17α-methyl anabolic steroids, which can be formed through metabolic processes in the human body. nih.govcapes.gov.br

The systematic name for this compound is (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. cymitquimica.com

The Significance of C17 Stereochemistry in Steroid Functionality and Metabolism

The stereochemistry at the C17 position of the steroid nucleus is a critical determinant of a steroid's biological activity, including its ability to bind to the androgen receptor (AR) and its metabolic fate. uomustansiriyah.edu.iqnih.gov The androgen receptor is the biological target through which androgens like testosterone (B1683101) and its derivatives exert their effects. wikipedia.org

The addition of a 17α-methyl group to testosterone, creating methyltestosterone, was a key development in creating orally active androgens. This modification hinders the enzymatic oxidation of the 17β-hydroxyl group, a primary route of inactivation in the liver. Fluoxymesterone also possesses this 17α-methyl group, contributing to its oral bioavailability. wikipedia.orgdrugbank.com

However, the specific spatial arrangement of substituents at C17 profoundly influences the molecule's interaction with the androgen receptor. The 17β-hydroxyl group is considered essential for potent androgenic activity, as it forms a crucial hydrogen bond within the ligand-binding domain of the AR. uomustansiriyah.edu.iq Inversion of this stereochemistry, as seen in 17-epimers, can dramatically alter binding affinity and, consequently, biological response. While 17α-hydroxyandrogens can be formed, they are generally not considered to be agonists of the androgen receptor. nih.gov

Metabolically, 17α-methylated steroids can undergo a process called 17-epimerization, where the configuration at C17 is inverted. nih.govcapes.gov.br This metabolic conversion results in the formation of 17α-hydroxy-17β-methyl steroids. nih.gov The extent of this epimerization varies depending on the specific structure of the steroid, particularly the A-ring. capes.gov.br These epimers can then be excreted from the body. The detection of these 17-epimeric metabolites is a key focus in anti-doping analysis. dshs-koeln.de

Academic Research on Epimeric Steroid Structures and Their Biological Implications

Academic research has shed light on the formation and properties of epimeric steroid structures. Studies have focused on the synthesis, characterization, and biological evaluation of these compounds.

One significant area of research has been the investigation of the metabolism of 17α-methyl anabolic steroids in humans. These studies have demonstrated that 17-epimerization is a metabolic pathway for a range of synthetic androgens, including fluoxymesterone. nih.govcapes.gov.br The resulting 17-epimers are often excreted and can be identified in urine samples, making them important biomarkers for detecting the use of these substances. nih.govdshs-koeln.de

The synthesis of these epimers is crucial for their use as reference standards in analytical testing. Methods have been developed for the targeted epimerization at C17, often involving the sulfonation of the 17β-hydroxy group, which leads to the formation of a tertiary carbenium ion and subsequent non-selective attack by water to produce a mixture of the 17α- and 17β-hydroxy epimers. fu-berlin.de

The biological activity of steroid epimers has also been a subject of investigation. For instance, research on epimers of other steroids, such as vitamin D3 analogs, has shown that changes in stereochemistry at a single position can significantly impact biological potency. nih.gov While the primary androgenic activity is associated with the 17β-hydroxy configuration, the biological roles of 17α-hydroxy steroids are not fully understood and may serve as biomarkers for various health conditions. nih.gov

The structural differentiation of steroid epimers often requires sophisticated analytical techniques. While electron impact mass spectrometry of the underivatized epimers may show identical spectra in many cases, techniques like gas chromatography can often separate them based on their different physical properties. capes.gov.br Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can distinguish between 17-epimers by revealing differences in the chemical shifts of specific protons and carbons in the vicinity of the C17 atom. capes.gov.br

Metabolic Investigations and Biotransformation of 17 Epi Fluoxymesterone

In Vitro Metabolism of 17-epi-Fluoxymesterone (B1145324) and Closely Related 17-Methyl Steroids.anu.edu.auoup.comresearchgate.netdshs-koeln.dewikipedia.orgpdr.netplos.orgwikidoc.orgacs.orgdrugbank.comresearchgate.net

In vitro studies, utilizing mediums such as human liver microsomes and S9 fractions, are instrumental in elucidating the metabolic pathways of synthetic steroids like this compound. wada-ama.org These models allow for the controlled investigation of enzymatic reactions and the identification of resulting metabolites. wada-ama.org

Identification and Characterization of Novel Metabolic Pathways for 17-epimers.anu.edu.auoup.comdshs-koeln.dewikipedia.orgwikidoc.org

The metabolism of 17α-methyl steroids, including fluoxymesterone (B1673463), is known to involve 17-epimerization, a process where the spatial orientation of the methyl group at the C17 position is inverted. nih.gov This epimerization is a significant metabolic route, and the extent of this conversion can vary greatly depending on the specific steroid's A-ring structure. nih.gov

For many 17α-methyl anabolic steroids, the corresponding 17β-methyl epimers are formed. nih.gov Research has shown that the metabolism of the D-ring in various 17-methylated steroids can be similar, leading to the formation of analogous metabolites. dshs-koeln.de One such metabolic process involves a Wagner-Meerwein rearrangement, which can result in the formation of 17,17-dimethyl-18-norandrost-13-ene analogues. dshs-koeln.de However, studies investigating the excretion of such metabolites after fluoxymesterone administration have not yet detected these specific analogues. dshs-koeln.de

Enzymatic Systems Involved in Epimerization and Further Biotransformation (e.g., 17α-hydroxysteroid dehydrogenase activity).drugbank.comresearchgate.netoecd.org

The biotransformation of fluoxymesterone and its epimers involves several key enzymatic systems. The liver is the primary site of metabolism. wikipedia.orgwikidoc.org Key phase I reactions include 6β-hydroxylation, 5α- and 5β-reduction, 3-keto-reduction, and 11-hydroxy-oxidation. wikipedia.orgpdr.netresearchgate.net

One of the crucial enzyme families involved is the 17β-hydroxysteroid dehydrogenase (17β-HSD) family, which plays a role in the interconversion of androgens. oecd.org While 17β-HSD typically facilitates the conversion of androstenedione (B190577) to testosterone (B1683101), its activity can be influenced by the structure of the steroid. oecd.orgresearchgate.net For instance, in certain cell lines, the presence of a 17α-methyl group, as seen in 17α-methyltestosterone, impedes the conversion rate by 17β-HSD. researchgate.net

Furthermore, fluoxymesterone has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). oup.comresearchgate.net This enzyme is responsible for the inactivation of glucocorticoids like cortisol. researchgate.net Fluoxymesterone can also be metabolized by 11β-HSD2 to form 11-oxofluoxymesterone, although it is a less efficient substrate for this enzyme compared to cortisol. oup.comoup.com This competitive inhibition is supported by structural modeling showing similar binding modes for fluoxymesterone and cortisol. researchgate.net

The cytochrome P450 (CYP450) enzyme system, particularly isoforms like CYP3A4, is also involved in the metabolism of steroids. nih.gov For example, biotransformation studies with S. pombe strains expressing human CYP3A4 have been used to investigate steroid metabolism. dshs-koeln.de

Subcellular Localization of Metabolic Enzymes Affecting this compound

The enzymes responsible for steroid metabolism are localized in specific subcellular compartments. The endoplasmic reticulum is a primary site for the biosynthesis of cholesterol, a precursor to steroid hormones. nih.gov Key enzymes involved in cholesterol synthesis, such as HMG-CoA reductase and cytochrome P-450, are found in both the smooth (SER) and rough endoplasmic reticulum (RER). nih.gov

Metabolic pathways and their associated enzymes are predominantly found in the cytoplasm and mitochondria. d-nb.info The liver's microsomal and S9 fractions, which are rich in metabolic enzymes, are commonly used in in vitro studies to mimic physiological metabolism. anu.edu.auwada-ama.org The presence of the 17-alpha alkyl group in fluoxymesterone reduces its susceptibility to degradation by hepatic enzymes, which contributes to its oral bioavailability. drugbank.com

Comparative Metabolic Studies of Fluoxymesterone and its 17-epimer across Biological Systems.researchgate.netdshs-koeln.dewikipedia.orgpdr.netplos.orgwikidoc.orgresearchgate.net

Comparative studies are essential for understanding how the metabolism of fluoxymesterone and its 17-epimer can differ between species and in various experimental models.

Cross-Species Metabolic Profiling and Inter-species Differences.researchgate.netdshs-koeln.dewikipedia.orgpdr.netresearchgate.netwikipedia.org

Significant inter-species differences exist in the metabolism of fluoxymesterone. For instance, fluoxymesterone is a potent inhibitor of human 11β-HSD2, but it shows much weaker inhibition of the rat and mouse orthologs of this enzyme. oup.comresearchgate.net This highlights the importance of using species-specific enzymes and tissues in preclinical studies. oup.com

In humans, the primary metabolic pathways for fluoxymesterone include 6β-hydroxylation, reduction of the A-ring, and oxidation at the 11-hydroxy position. researchgate.net In contrast, equine metabolism of fluoxymesterone results in the formation of two major 16-hydroxy metabolites. researchgate.net A significant metabolite identified in horses is 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one, which has not been reported in humans. researchgate.net

The table below summarizes some of the known metabolites of fluoxymesterone in different species.

SpeciesMajor Metabolites
Human 6β-hydroxy-fluoxymesterone, 11-oxo-fluoxymesterone, A-ring reduced metabolites. wikipedia.orgresearchgate.net
Horse 16-hydroxy-fluoxymesterone, 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one. researchgate.net

Excretion Profiles of this compound and its Metabolites in Experimental Models.researchgate.netpdr.netwada-ama.org

Following administration, fluoxymesterone and its metabolites are excreted in the urine. wikipedia.org In humans, the parent drug is typically detectable for only about a day after a single oral dose, while some of its metabolites can be detected for at least five days. pdr.netresearchgate.net The metabolites are often excreted as glucuronide and sulfate (B86663) conjugates. pdr.netscielo.br

Studies have shown that after the administration of various 17α-methyl steroids, the corresponding 17-epimers are excreted, and the extent of this epimerization varies. nih.gov For some steroids, long-term metabolites have been identified that can extend the window of detection. dshs-koeln.de However, for fluoxymesterone, analogous long-term metabolites resulting from a Wagner-Meerwein rearrangement have not yet been detected in analyzed urines. dshs-koeln.de

The table below outlines the excretion characteristics of fluoxymesterone and its metabolites.

CompoundDetection Window in UrineConjugation
Fluoxymesterone (Parent) ~1 day. pdr.netresearchgate.net-
Metabolites At least 5 days. pdr.netresearchgate.netGlucuronide and sulfate conjugates. pdr.netscielo.br

Advanced Analytical Methodologies for Research on 17 Epi Fluoxymesterone

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Detection and Quantification in Research Samples

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a cornerstone technique for the analysis of 17-epi-Fluoxymesterone (B1145324) in various research samples. nih.govdshs-koeln.de Its high chromatographic resolution and mass spectrometric selectivity make it ideal for distinguishing between closely related steroid isomers. gcms.cz

Optimization of Sample Preparation and Derivatization for Epimeric Analysis

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. For steroids like this compound, this often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov Following extraction, a crucial step for GC-MS analysis is derivatization. nih.gov This process modifies the steroid structure to increase its volatility and thermal stability, which is essential for gas chromatography. nih.gov

Common derivatization reagents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.denih.gov The formation of trimethylsilyl (B98337) (TMS) derivatives of hydroxyl groups improves the chromatographic behavior of the steroid. researchgate.net For epimeric analysis, the derivatization conditions, such as temperature and reaction time, must be carefully optimized to prevent unwanted side reactions or degradation of the analyte. dshs-koeln.de

Table 1: Common Derivatization Reagents for GC-MS Analysis of Steroids

ReagentAbbreviationTarget Functional GroupPurpose
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Ketone (enolizable)Increases volatility and thermal stability, produces characteristic mass spectra. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, CarboxylSimilar to MSTFA, a potent silylating agent.
TrimethylsilylimidazoleTMSIHydroxylHighly reactive silylating agent.

Application of GC×GC-TOFMS for Enhanced Specificity and Resolution

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.czdigitaloceanspaces.com This is particularly advantageous for the analysis of complex biological samples containing numerous isomeric steroids. gcms.cz The increased peak capacity and resolution of GC×GC can effectively separate this compound from other structurally similar compounds, which might co-elute in a single-dimension separation. digitaloceanspaces.comchromatographyonline.com

The high data acquisition speed of TOF-MS is essential to adequately sample the narrow peaks generated by the second dimension of the GC×GC system. digitaloceanspaces.com This combination provides highly detailed chromatograms, often referred to as contour plots, which display the separation in two dimensions, further enhancing the specificity of the analysis. digitaloceanspaces.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the comprehensive profiling of this compound and its metabolites, often complementing GC-MS data. nih.govdshs-koeln.de A key advantage of LC-MS/MS is that it typically does not require derivatization, which can simplify sample preparation and avoid potential artifacts. dshs-koeln.de

Development of Precursor Ion Scanning and Neutral Loss Strategies for Steroid Detection

Precursor ion scanning and neutral loss scans are specialized MS/MS techniques that can be employed to selectively detect classes of compounds, such as steroids. researchgate.netwada-ama.org For fluorinated steroids like this compound, a neutral loss scan for the loss of hydrogen fluoride (B91410) (HF), which corresponds to a mass loss of 20 Da, can be a highly specific method for detecting the parent compound and its metabolites. nih.govresearchgate.netresearchgate.net

Precursor ion scanning can be utilized to identify compounds that fragment to produce a common product ion characteristic of the steroid backbone. wada-ama.org For example, anabolic steroids with a 3-keto-4-ene structure often produce common fragment ions under collision-induced dissociation (CID). wada-ama.org By scanning for the precursors of these specific ions, new and unexpected metabolites can be identified.

Accurate Mass Measurements and Isotopic Abundance Matching for Formula Elucidation

High-resolution mass spectrometry (HRMS), such as that performed with time-of-flight (TOF) or Orbitrap analyzers, provides accurate mass measurements of precursor and product ions. nih.govresearchgate.net This high mass accuracy allows for the determination of the elemental composition of an unknown metabolite with a high degree of confidence. researchgate.netnih.gov

In conjunction with accurate mass, the isotopic abundance pattern of an ion provides another layer of confirmation for its elemental formula. researchgate.netnih.gov By comparing the measured isotopic pattern with the theoretical pattern for a proposed formula, the identification of metabolites can be further validated. nih.gov

Table 2: Key LC-MS/MS Parameters for Steroid Analysis

ParameterDescriptionApplication to this compound
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for steroids. nih.govnih.govPositive ESI is often effective for detecting the protonated molecule [M+H]+. researchgate.net
Collision EnergyThe energy applied to induce fragmentation of the precursor ion in the collision cell.Optimized to produce characteristic product ions for specific and sensitive detection in Multiple Reaction Monitoring (MRM) mode. nih.gov
Scan TypeIncludes full scan, product ion scan, precursor ion scan, and neutral loss scan. researchgate.netNeutral loss of 20 Da (HF) is a specific scan for fluorinated steroids. nih.govresearchgate.net

Mass Spectrometric Fragmentation Mechanisms of this compound Derivatives

Understanding the fragmentation mechanisms of this compound and its derivatives under mass spectrometric conditions is fundamental for the structural elucidation of its metabolites and for developing sensitive and specific detection methods. nih.govresearchgate.net

In GC-MS, the electron ionization (EI) of TMS-derivatized steroids often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. dshs-koeln.de The fragmentation patterns of the TMS derivatives of this compound would be expected to be very similar to those of Fluoxymesterone (B1673463), with characteristic ions arising from cleavages of the steroid rings and the loss of the TMS groups. dshs-koeln.deresearchgate.net

Under the softer ionization conditions of LC-MS, such as ESI, the protonated molecule [M+H]+ is often the most abundant ion in the full scan mass spectrum. researchgate.net Collision-induced dissociation (CID) of this precursor ion typically results in the neutral loss of water (H₂O) and hydrogen fluoride (HF). nih.govresearchgate.netresearchgate.net The subsequent fragmentation of the steroid backbone provides structural information that can be used to identify the sites of metabolic modification. nih.gov For instance, the presence of additional hydroxyl groups introduced during metabolism will influence the fragmentation pathways, leading to additional water losses and characteristic shifts in the mass-to-charge ratios of the fragment ions. nih.gov

Characterization of Diagnostic Fragment Ions for Stereoisomeric Differentiation

The differentiation of stereoisomers, such as this compound and fluoxymesterone, by mass spectrometry is a complex task. The electron impact (EI) mass spectra of underivatized and even trimethylsilylated (TMS) 17-epimers are often identical, making their distinction challenging based solely on the presence or absence of specific fragment ions. nih.gov However, subtle but significant differences in the relative abundances of certain fragment ions, influenced by the stereochemistry of the molecule, can serve as diagnostic markers.

Research on other 17α-methylated steroids, such as the stereoisomers of tetrahydromethyltestosterone (THMT), has demonstrated that the spatial arrangement of substituents significantly impacts fragmentation pathways under EI-MS conditions. nih.govresearchgate.net These findings provide a valuable framework for understanding the potential diagnostic ions for this compound. The stereochemistry of the A-ring, specifically at positions C3 and C5, has been shown to have a profound effect on the fragmentation of the steroid nucleus. nih.govresearchgate.net

Key Fragment Ions and Their Stereochemical Dependence:

Fragment IonDescriptionPotential for Stereoisomeric Differentiation
[M-CH₃]⁺ Represents the loss of a methyl group. This can originate from the steroid nucleus (C18 or C19) or the TMS group. The propensity for this loss can be influenced by the stereochemistry, which affects the stability of the resulting ion. nih.govVariations in the relative abundance of this ion between this compound and fluoxymesterone could be a diagnostic indicator.
[M-TMSOH]•⁺ Involves the loss of a trimethylsilanol (B90980) group. The ease of this elimination can be dependent on the proximity of other functional groups and the overall molecular geometry, which differs between stereoisomers. nih.govresearchgate.netThe relative intensity of this ion may differ between the two epimers, providing a basis for differentiation.
m/z 143 A characteristic fragment ion for many 17α-methyl steroids. Its formation is complex and can be influenced by the stereochemistry of the A-ring. nih.govnih.govDifferences in the relative abundance of m/z 143 could be a key diagnostic feature to distinguish this compound from fluoxymesterone.

This table is based on data from studies on similar 17α-methylated steroid stereoisomers and represents potential diagnostic markers for this compound.

While gas chromatography-mass spectrometry (GC-MS) with EI is a common technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers alternative fragmentation methods, such as collision-induced dissociation (CID), that can also be exploited for stereoisomer differentiation. nih.gov The fragmentation patterns of protonated or adducted molecules in LC-MS/MS can also exhibit stereochemical dependencies. nih.gov For instance, the loss of water or other neutral molecules can be influenced by the spatial arrangement of the hydroxyl group at C17.

Computational Approaches for Predicting Fragmentation Pathways

The manual interpretation of mass spectra and the identification of diagnostic fragment ions can be a laborious and complex process. Computational chemistry offers powerful tools to predict and understand the fragmentation pathways of molecules, providing a theoretical framework to support experimental findings. These in silico methods can be particularly valuable for distinguishing between stereoisomers like this compound and fluoxymesterone.

Several computational approaches are employed to predict mass spectrometric fragmentation:

Rule-based systems: These programs utilize a set of predefined fragmentation rules derived from known chemical principles and extensive libraries of mass spectra. bris.ac.uk By applying these rules to a given chemical structure, the software can generate a predicted mass spectrum.

Quantum chemical calculations: These methods, based on principles of quantum mechanics, can calculate the energies of different molecular structures and their fragment ions. This allows for the prediction of the most likely fragmentation pathways by identifying the lowest energy routes. bris.ac.uk

Machine learning algorithms: More recent approaches use machine learning models trained on large datasets of known mass spectra. These models can learn the complex relationships between chemical structures and their fragmentation patterns to predict the mass spectra of unknown compounds.

Application to this compound:

Computational tools can be applied to model the fragmentation of both this compound and fluoxymesterone. By comparing the predicted fragmentation pathways and the relative stabilities of the resulting fragment ions, it may be possible to identify subtle differences that could be targeted in experimental analyses.

For example, a computational study could investigate the following:

Proton affinities: Calculating the proton affinity of different sites on the two epimers can help predict which bonds are most likely to cleave upon protonation in ESI-MS.

Ionization energies: Determining the ionization energies for different electrons in the molecules can provide insights into the initial steps of fragmentation in EI-MS.

Transition state energies: Calculating the energy barriers for different fragmentation reactions can help to predict the relative abundances of the resulting fragment ions.

Leading Computational Fragmentation Prediction Tools:

ToolApproachPotential Application for this compound
ChemFrag Combines a rule-based approach with semi-empirical quantum chemical calculations to predict fragmentation pathways. bris.ac.ukCould be used to generate and compare the predicted fragmentation pathways of the two epimers, highlighting potential diagnostic ions.
CFM-ID (Competitive Fragmentation Modeling) A probabilistic generative model that learns fragmentation patterns from data to predict MS/MS spectra.Could predict the MS/MS spectra of both epimers, allowing for a theoretical comparison to identify differentiating fragments.
MetFrag A tool for the annotation of MS/MS spectra that can also be used to predict fragmentation.Could assist in the interpretation of experimental spectra of this compound and help to identify unique fragmentation pathways.

This table provides examples of computational tools and their potential applications in the study of this compound.

By integrating these advanced analytical and computational methodologies, researchers can overcome the challenges associated with the differentiation of stereoisomers. The characterization of subtle differences in fragment ion abundances and the prediction of fragmentation pathways provide a robust framework for the confident identification of this compound.

Biological Activity and Mechanistic Studies of 17 Epi Fluoxymesterone

Investigation of Androgen Receptor Interactions and Ligand-Binding Dynamics

The interaction of an androgenic steroid with the androgen receptor (AR) is the initial and pivotal step in mediating its physiological effects. This interaction involves the steroid binding to the ligand-binding pocket of the AR, inducing a conformational change that facilitates DNA binding and the recruitment of co-regulatory proteins, ultimately leading to the modulation of target gene transcription.

Stereochemical Impact on Receptor Binding Affinity and Selectivity

The three-dimensional structure of a steroid molecule, particularly the orientation of substituents at key positions, profoundly influences its binding affinity and selectivity for the AR. For 17-epi-fluoxymesterone (B1145324), the hydroxyl group at the C-17 position is in the alpha-orientation, in contrast to the beta-orientation found in fluoxymesterone (B1673463). This seemingly minor change in stereochemistry can significantly alter the molecule's fit within the AR's ligand-binding pocket, potentially affecting the stability of the ligand-receptor complex.

In Vitro Assays for Androgen Receptor Transactivation and Coregulator Recruitment

Following receptor binding, the ability of a ligand-receptor complex to activate gene transcription is assessed through in vitro transactivation assays. These assays typically utilize reporter genes to quantify the extent of AR-mediated gene expression in response to a specific ligand. Furthermore, the recruitment of coactivators or corepressors to the AR complex is a crucial step in the transcriptional process.

As with binding affinity data, specific in vitro transactivation studies for this compound are not described in the available research. Consequently, there is no direct evidence to detail its potency as an AR agonist or antagonist, nor is there information regarding its specific profile of coregulator recruitment in comparison to fluoxymesterone.

Enzymatic Modulation by this compound within Steroidogenic Pathways

Steroidogenic enzymes play a critical role in the synthesis and metabolism of steroid hormones, thereby regulating their local and systemic concentrations. The interaction of exogenous steroids with these enzymes can have significant physiological consequences.

Influence on Hydroxysteroid Dehydrogenase Activities (e.g., 17β-HSD, 11β-HSD)

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that catalyze the interconversion of active and inactive steroid hormones. For instance, 17β-hydroxysteroid dehydrogenase (17β-HSD) is involved in the synthesis of potent androgens and estrogens. Conversely, 11β-hydroxysteroid dehydrogenase (11β-HSD) modulates glucocorticoid activity.

Studies have shown that fluoxymesterone is a potent inhibitor of 11β-HSD2. However, there is no specific research available that investigates the modulatory effects of this compound on the activity of 17β-HSD or 11β-HSD. The stereochemistry at the C-17 position could influence its interaction with the active sites of these enzymes, but without empirical data, any potential differences in inhibitory potency between the two epimers remain speculative.

Role in Local Steroid Hormone Homeostasis

By potentially interacting with steroidogenic enzymes, this compound could influence the balance of steroid hormones within specific tissues, a concept known as intracrinology. However, in the absence of data on its enzymatic interactions, its precise role in modulating local steroid hormone homeostasis cannot be determined.

Cellular and Molecular Effects of this compound in Research Models

The ultimate biological effects of a steroid are observed at the cellular and molecular levels. These can include changes in cell proliferation, differentiation, and gene expression profiles.

Currently, there is a lack of published studies using research models to investigate the specific cellular and molecular effects of this compound. Such research would be necessary to understand its unique biological footprint and to differentiate its effects from those of fluoxymesterone.

Research Applications and Experimental Models Utilizing 17 Epi Fluoxymesterone

Use as a Reference Standard in Analytical Chemistry and Metabolomics

In the field of analytical chemistry, particularly in the context of anti-doping science and metabolomics, the availability of pure, well-characterized reference materials is paramount. 17-epi-Fluoxymesterone (B1145324) plays a critical role as a reference standard for the unequivocal identification and quantification of this specific metabolite in biological samples.

The synthesis of 17-epimers of various 17α-methyl anabolic steroids, including fluoxymesterone (B1673463), has been a significant focus of research to support anti-doping efforts. The chemical synthesis of this compound allows for its structural elucidation and the generation of analytical data, such as mass spectra and chromatographic retention times. This information is essential for developing and validating analytical methods used in routine doping control.

A pivotal study detailed a method for the synthesis of 17α-hydroxy-17β-methyl steroids, the 17-epimers of 17β-hydroxy-17α-methyl steroids like fluoxymesterone. This process involves the reaction of the parent steroid with a sulfur trioxide pyridine complex to form a 17β-sulfate intermediate. This intermediate then undergoes spontaneous hydrolysis to yield the 17-epi configuration. nih.gov The synthesized this compound can then be used as a certified reference material for the accurate identification of this compound in urine samples.

The differentiation between fluoxymesterone and its 17-epimer is a critical analytical challenge. Research has shown that while the electron impact mass spectra of the trimethylsilylated derivatives of the two epimers are often identical, their gas chromatographic behavior differs. Specifically, the 17-epi form typically has a shorter retention time. nih.gov This difference in chromatographic mobility is a key parameter for their separation and individual identification. Furthermore, advanced analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to distinguish between the epimers, with notable differences in the chemical shifts of the C-18 protons and the shielding effects on carbons C-12 through C-18. nih.gov

Table 1: Analytical Techniques for the Differentiation of Fluoxymesterone and this compound

Analytical Technique Differentiating Feature Reference
Gas Chromatography (GC)The this compound (as a trimethylsilyl (B98337) derivative) elutes earlier than the corresponding 17α-methyl epimer. nih.gov
Mass Spectrometry (MS)Electron impact mass spectra of the underivatized and trimethylsilylated epimers are in most cases identical, making differentiation difficult by MS alone. nih.gov
¹H Nuclear Magnetic Resonance (NMR)The C-18 protons of the this compound show a chemical shift to a lower field compared to fluoxymesterone. nih.gov
¹³C Nuclear Magnetic Resonance (NMR)Differences in shielding effects are observed for carbons 12-18 and 20 between the two epimers. nih.gov

Application in Comparative Steroid Metabolism Research

The study of this compound is integral to comparative steroid metabolism research. Understanding the metabolic pathways of fluoxymesterone and its epimer provides a more complete picture of its biotransformation in the human body. The epimerization at the C-17 position is a significant metabolic route for many 17α-methylated anabolic steroids.

Research has demonstrated that the extent of 17-epimerization varies considerably among different 17α-methyl anabolic steroids and is influenced by the structure of the A-ring. nih.gov By studying the excretion of this compound in human urine following the administration of fluoxymesterone, scientists can quantify the extent of this metabolic conversion. This comparative analysis helps in identifying the most reliable target metabolites for detecting the misuse of the parent compound.

The identification of this compound as a urinary metabolite confirms that epimerization is a relevant metabolic pathway for fluoxymesterone in humans. nih.gov This finding is crucial for anti-doping laboratories, as it expands the window of detection for fluoxymesterone administration by providing an additional, and potentially longer-lasting, biomarker.

In Vitro Cell-Based Systems for Investigating Steroid-Enzyme Interactions

In vitro experimental models are indispensable tools for elucidating the specific enzymes and biochemical reactions involved in steroid metabolism. Cell-based systems, such as those utilizing liver microsomes or S9 fractions, allow for the investigation of steroid-enzyme interactions in a controlled environment.

Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov These systems are widely used to study Phase I metabolic reactions, such as hydroxylation, which is a common metabolic pathway for steroids. springernature.comwikipedia.org While direct studies on this compound in these systems are not extensively documented in the provided search results, the methodology is well-established for studying the metabolism of the parent compound, fluoxymesterone, and other anabolic steroids.

The investigation of fluoxymesterone metabolism has identified several hydroxylated metabolites, indicating the involvement of CYP enzymes. nih.gov In vitro systems would allow researchers to incubate this compound with human liver microsomes and a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for its further metabolism. This approach can help to understand if the 17-epimer is a substrate for the same or different enzymes as the parent compound, and to characterize the kinetics of these interactions.

The S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to study both Phase I and Phase II metabolic reactions, such as glucuronidation and sulfation. springernature.com This allows for a more comprehensive in vitro assessment of the metabolic fate of this compound.

Table 2: Common In Vitro Models for Steroid Metabolism Studies

In Vitro Model Description Enzymes Present Applications in Steroid Research
Liver Microsomes Vesicles of the endoplasmic reticulum from homogenized liver cells.Primarily Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).Studying Phase I (e.g., hydroxylation) and some Phase II (e.g., glucuronidation) metabolism of steroids. nih.gov
S9 Fraction Supernatant from centrifuged liver homogenate (9000g), containing both microsomal and cytosolic fractions.A broader range of enzymes including CYPs, UGTs, sulfotransferases (SULTs), and other cytosolic enzymes.Investigating both Phase I and Phase II metabolic pathways of steroids. springernature.com
Recombinant Enzymes Individual steroid-metabolizing enzymes (e.g., specific CYPs) expressed in cell lines.A single, specific enzyme.Determining the precise contribution of a particular enzyme to the metabolism of a steroid.

Animal Models for Studying Steroid Biotransformation and Stereoisomer Fate

Animal models provide a valuable in vivo context for studying the complex processes of steroid biotransformation, distribution, and excretion. While human studies are the gold standard for understanding metabolism in humans, animal models, such as equine and rodent models, are often used in preclinical research to gain initial insights into the metabolic fate of xenobiotics, including anabolic steroids.

The equine model has been utilized to investigate the metabolism of fluoxymesterone. Studies in horses have revealed that the parent compound is extensively metabolized, with hydroxylated metabolites being prominent in urine. madbarn.com While these studies did not specifically report the detection of this compound, they establish the horse as a relevant model for studying the biotransformation of this class of steroids. Future studies in this model could specifically look for the presence of the 17-epimer.

The use of mouse models with "humanized" livers, where mouse hepatocytes are replaced with human hepatocytes, offers a promising avenue for studying human-specific metabolic pathways in an in vivo setting. Such models have been successfully employed to investigate the metabolism of other 17α-methylated steroids, leading to the identification of novel metabolites. researchgate.netnih.gov This type of animal model could be particularly useful for studying the in vivo formation and subsequent fate of this compound, providing data that is more directly translatable to human physiology.

By administering fluoxymesterone to these animal models and analyzing urine and other biological matrices, researchers can identify and quantify the full spectrum of metabolites, including this compound. This allows for a detailed understanding of the stereoisomeric fate of the drug and provides a basis for comparing metabolic pathways across different species.

Future Research Directions and Emerging Methodologies for Epimeric Steroid Analysis

Development of Novel Spectroscopic and Chromatographic Techniques for Chiral Analysis of Steroids

The separation and identification of steroid enantiomers and diastereomers are crucial for understanding their specific biological roles. wikipedia.orgmdpi.com Advances in analytical chemistry are continuously providing more powerful tools for chiral analysis. Steroids possess a complex tetracyclic skeleton with multiple chiral centers, making their separation a complex task. libretexts.orglibretexts.org

Chromatographic Techniques: Hyphenated chromatography techniques coupled with mass spectrometry have become indispensable for steroid analysis due to their high selectivity and the small sample volumes required. austinpublishinggroup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a leading method for steroid hormone measurement, offering improved specificity compared to older immunoassay methods. nih.gov Advancements in liquid chromatography columns and mass spectrometer design are enabling the achievement of demanding analytical targets. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS): While LC-MS/MS excels at determining individual steroids, GC-MS/MS is often superior for identifying their metabolites. austinpublishinggroup.com Comprehensive urinary steroid profiling using GC-MS, a field known as steroidomics, is a powerful tool for diagnosing inborn errors of metabolism. mdpi.com

Ultra-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UPSFC-MS/MS): This technique has emerged as a robust and selective alternative for steroid profiling. nih.gov It allows for the simultaneous quantification of numerous endogenous steroids from major classes (estrogens, androgens, progestogens, and corticosteroids) within a very short analytical time, making it suitable for both research and routine applications. nih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): For distinguishing between endogenous and exogenous steroids, a critical task in anti-doping analysis, GC-IRMS is highly effective. rsc.orgsymc.edu.cn This technique precisely measures carbon isotope ratios, which can reveal the synthetic origin of a steroid. symc.edu.cnresearchgate.netnih.gov

Spectroscopic Techniques: New spectroscopic methods are being developed to provide detailed structural information, including the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) Spectroscopy: This technique is particularly useful for the unambiguous characterization of the absolute configuration and conformation of chiral steroids in the gas phase. mdpi.com Given that enantiomers of steroids can have different abilities to activate or inhibit receptors, such detailed structural analysis is crucial. mdpi.com

Ion Mobility-Mass Spectrometry (IM-MS): When coupled with a chiral derivatization agent, IM-MS offers a high-throughput method for enantiomeric separation. For instance, a steroid-based chiral selector, [d0]/[d5]-estradiol-3-benzoate-17β-chloroformate, has been successfully used for the rapid separation of amino acid enantiomers. acs.org

TechniquePrincipleApplication in Steroid AnalysisKey Advantages
LC-MS/MSSeparates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Quantification of individual steroid hormones in biological samples. austinpublishinggroup.comnih.govHigh specificity, small sample volume, fast analysis time. nih.gov
GC-IRMSSeparates volatile compounds via gas chromatography, followed by measurement of isotopic ratios.Distinguishing between endogenous and exogenous steroids for doping control. rsc.orgsymc.edu.cnHigh precision in isotope ratio measurements, effective for source identification. rsc.org
UPSFC-MS/MSUses a supercritical fluid as the mobile phase for chromatography, coupled with mass spectrometry.Simultaneous profiling of a large number of endogenous steroids. nih.govRobust, selective, high sensitivity, and very short analysis times. nih.gov
VCD SpectroscopyMeasures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Unambiguous determination of absolute configuration and conformation of steroids. mdpi.comProvides detailed 3D structural information. mdpi.com

Integration of Omics Technologies for Comprehensive Metabolic Pathway Elucidation

"Omics" technologies provide a holistic view of biological systems by studying the entirety of a specific type of biological molecule. alifesci.com For steroid research, metabolomics is particularly powerful, enabling the comprehensive analysis of all small-molecule metabolites in a biological system to provide a functional readout of the cellular state. alifesci.comnih.gov

The integration of omics approaches is crucial for elucidating the complex metabolic pathways of steroids. researchgate.net For example, the metabolism of fluoxymesterone (B1673463) involves multiple enzymatic steps, including hydroxylation and reduction reactions. wikipedia.org Understanding these pathways is key to identifying biomarkers for disease and developing new therapeutic strategies for steroid-sensitive conditions like breast and prostate cancer. researchgate.net

Key Omics Applications in Steroid Research:

Metabolomics (Steroidomics): This is the large-scale study of steroid metabolites. Using techniques like LC-MS and GC-MS, researchers can perform metabolic profiling to compare metabolite levels between healthy and diseased states, identify new biomarkers, and gain insights into steroid metabolism. mdpi.comalifesci.com High-resolution metabolomics has been used to identify biomarkers related to corticosteroid resistance in asthma by analyzing urinary metabolites. mdpi.com

Genomics and Transcriptomics: These fields help in identifying and characterizing the genes that encode for steroidogenic enzymes. researchgate.net By understanding how these genes are expressed and regulated, researchers can better comprehend the mechanisms of steroid biosynthesis and metabolism. researchgate.net

Integrated Multi-Omics: Combining genomics, transcriptomics, proteomics, and metabolomics offers a comprehensive view of gene expression, protein synthesis, and metabolic pathways. alifesci.com This integrated approach is essential for identifying pathway dependencies in diseases like cancer, which could be targeted therapeutically. researchgate.net

Omics TechnologyFocus of StudyApplication in Steroid Research
GenomicsThe complete set of DNA, including all genes.Identifying genes for steroidogenic enzymes and understanding genetic factors influencing steroid response. researchgate.netmdpi.com
TranscriptomicsThe complete set of RNA transcripts.Analyzing the expression of genes involved in steroid biosynthesis and metabolism. mdpi.com
ProteomicsThe entire complement of proteins.Studying the expression and function of enzymes and receptors in steroid pathways. alifesci.com
Metabolomics (Steroidomics)The complete set of small-molecule metabolites.Profiling steroid metabolites to understand metabolic pathways, diagnose diseases, and identify biomarkers. mdpi.comalifesci.com

Computational Modeling and Machine Learning Applications in Steroid Research

Computational approaches are becoming increasingly vital in steroid research, from predicting molecular structures to analyzing large datasets for diagnostic purposes.

Computational Modeling:

Molecular Structure Determination: Computational simulations are used to determine the most probable conformations of steroid molecules. researchgate.net Techniques like Density Functional Theory (DFT) can provide highly accurate equilibrium structures and spectroscopic properties for steroid hormones at a reasonable computational cost. sns.it

Mechanistic Modeling: Mechanistic computational models of steroidogenesis have been developed to simulate the entire metabolic pathway, from cholesterol to the final steroid hormones. oup.comnih.gov These models can predict the biochemical response to endocrine-active chemicals by simulating their inhibitory effects on specific enzymes in the pathway. oup.com

Molecular Docking: Docking simulations are used to model the interaction between steroid substrates and the active sites of enzymes. nih.gov This provides valuable insights into the positional and stereochemical preferences of enzymatic reactions, helping to explain the metabolic fate of different steroids. nih.gov

Machine Learning: Machine learning (ML) algorithms are exceptionally well-suited for finding patterns in the large and complex datasets generated by modern analytical and omics technologies.

Steroid Identification: Deep learning models, such as Convolutional Neural Networks (CNNs), can be trained to recognize the unique tandem mass spectral patterns of steroid molecules. acs.org The "SteroidXtract" tool, for example, uses a CNN to rapidly detect both known and unknown steroids in untargeted metabolomics data. acs.org ML methods are also used to predict chromatographic retention times, which aids in compound identification. researchgate.net

Disease Diagnosis and Classification: ML algorithms can analyze steroid profiles to identify and classify diseases. For instance, machine learning has been used to analyze the steroid metabolome in women with polycystic ovary syndrome, successfully identifying three distinct subtypes with different metabolic risk profiles. nih.gov In primary aldosteronism, ML-designed models using plasma steroid profiles showed superior performance in identifying disease subtypes compared to traditional diagnostic ratios. nih.gov Similarly, integrating steroid profiles into multivariate ML models has been shown to improve the diagnostic accuracy for endometrial cancer. preprints.org

ApproachMethodologyApplication in Steroid ResearchExample
Computational ModelingMolecular Docking SimulationsSimulating steroid-enzyme interactions to understand metabolism. nih.govDocking of androgens and progestins into human hydroxysteroid dehydrogenases. nih.gov
Computational ModelingMechanistic ModelsSimulating the steroid biosynthesis pathway to predict responses to chemicals. oup.comnih.govModeling steroidogenesis in H295R cells to predict the effects of metyrapone. oup.comnih.gov
Machine LearningConvolutional Neural Networks (CNNs)Recognizing spectral patterns for steroid identification in metabolomics data. acs.orgSteroidXtract tool for automated extraction of steroid-like features from MS data. acs.org
Machine LearningK-means Clustering / Random ForestAnalyzing steroid profiles for disease subtype classification and diagnosis. nih.govnih.govIdentifying androgen excess subtypes in PCOS and improving diagnosis of primary aldosteronism. nih.govnih.gov

Q & A

Basic Research Questions

Q. How should researchers characterize the structural identity and purity of 17-epi-Fluoxymesterone in experimental settings?

  • Methodological Answer : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference spectral data with established databases (e.g., Beilstein Registry Numbers like 4-08-00-02057) to validate structural identity . For novel batches, include elemental analysis and mass spectrometry (MS) to confirm molecular weight and isotopic patterns. Document all parameters (e.g., solvent systems, column types, retention times) to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS08 guidelines, including:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.
  • Storage : Keep the compound in a locked, temperature-controlled environment (-20°C for long-term stability) and label containers with hazard warnings (H361: potential fertility risks) .
  • Waste Disposal : Follow institutional protocols for cytotoxic waste, as per OSHA HCS standards .

Q. How can experimental reproducibility be ensured in studies involving this compound?

  • Methodological Answer :

  • Detailed Documentation : Include batch-specific data (CAS 76-43-7, supplier lot numbers) and preparation methods (solvents, concentrations) in supplementary materials .
  • Control Groups : Use vehicle controls (e.g., ethanol or DMSO) to account for solvent effects in pharmacological assays.
  • Reagent Validation : Cross-validate commercial batches with in-house purity tests (e.g., melting point analysis) .

Advanced Research Questions

Q. What experimental design considerations are essential for evaluating this compound’s antitumor efficacy in preclinical models?

  • Methodological Answer :

  • Randomized Controlled Trials (RCTs) : Use blinded, randomized cohorts to compare this compound with standard androgens (e.g., testosterone propionate) in hormone-sensitive cancer models, as demonstrated in historical breast cancer studies .
  • Endpoint Selection : Include tumor volume metrics, survival rates, and hormonal biomarkers (e.g., androgen receptor activation).
  • Bias Mitigation : Predefine inclusion/exclusion criteria (e.g., postmenopausal status in breast cancer models) to reduce confounding variables .

Q. How should researchers address contradictory findings in studies investigating this compound’s metabolic effects?

  • Methodological Answer :

  • Framework Application : Use the PICOT framework to refine research questions (e.g., Population: in vitro hepatocytes; Intervention: dose-response assays; Comparison: fluoxymesterone vs. metabolites; Outcome: CYP450 inhibition; Time: 24–72 hr exposure) .
  • Confounding Variable Analysis : Assess methodological disparities (e.g., differences in cell lines, serum-free vs. serum-containing media) that may explain divergent results .
  • Multi-Expert Review : Engage pharmacologists and toxicologists to evaluate potential flaws (e.g., incomplete pharmacokinetic profiling) and propose replication studies .

Q. What strategies optimize the detection of this compound’s epigenetic modifications in longitudinal studies?

  • Methodological Answer :

  • High-Throughput Sequencing : Use RNA-seq or ChIP-seq to track androgen receptor (AR) binding patterns and histone modification changes over time.
  • Data Normalization : Apply nonparametric methods (e.g., Kaplan-Meier survival analysis for time-to-event epigenetic changes) to account for censored data .
  • Ethical Reporting : Differentiate prespecified endpoints from exploratory findings in publications, as per CONSORT-EHEALTH guidelines .

Data Management and Reporting

Q. How should raw and processed data from this compound studies be organized for peer review?

  • Methodological Answer :

  • Supplementary Materials : Deposit raw datasets (e.g., NMR spectra, tumor growth curves) in public repositories (e.g., Figshare) with unique identifiers.
  • In-Text Summaries : Present processed data critical to conclusions (e.g., IC50 values, statistical significance) in tables, and relegate large datasets (e.g., RNA-seq outputs) to appendices .
  • Reproducibility Checklist : Follow Beilstein Journal guidelines, including reagent sources, instrument calibration logs, and software versions (e.g., GraphPad Prism for statistical analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.